molecular formula C9H9BrO B12312026 2-(Bromomethyl)-3-phenyloxirane CAS No. 60633-79-6

2-(Bromomethyl)-3-phenyloxirane

Cat. No.: B12312026
CAS No.: 60633-79-6
M. Wt: 213.07 g/mol
InChI Key: CBGMFGUNEQKSGF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-phenyloxirane (CAS: 24193-22-4) is a high-value halogenated epoxide that serves as a versatile bifunctional synthetic intermediate in organic chemistry and drug discovery research. This compound features both a highly strained, electrophilic oxirane ring and a reactive bromomethyl group, making it a valuable substrate for constructing complex molecular architectures . Its primary research value lies in its application as a precursor for the synthesis of various oxygen-containing heterocycles, including tetrahydrofurans and tetrahydropyrans, which are core structures in many natural products and active pharmaceutical ingredients . The reactivity of this compound is characterized by its dual electrophilic sites. The epoxide ring is susceptible to regioselective ring-opening reactions by nucleophiles, a process that can be controlled under either basic or acidic conditions to target the less substituted or the more substituted carbon atom, respectively . Concurrently, the bromomethyl group acts as a potent electrophile, amenable to further nucleophilic substitution or participating in intramolecular cyclization reactions . This bifunctionality allows researchers to exploit this molecule in diverse reaction pathways, including ring-expansions and rearrangements, to access more complex and diverse chemical scaffolds. The compound is typically supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can handle and store this reagent under standard laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60633-79-6

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(bromomethyl)-3-phenyloxirane

InChI

InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

CBGMFGUNEQKSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 3 Phenyloxirane

Epoxidation of Allylic Bromide Precursors

A principal method for synthesizing 2-(Bromomethyl)-3-phenyloxirane involves the direct epoxidation of an allylic bromide, specifically cinnamyl bromide. This transformation introduces an epoxide ring to the alkene functional group of the precursor.

The treatment of cinnamyl bromide with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for epoxidation. masterorganicchemistry.comleah4sci.com In this reaction, the peroxy acid delivers an oxygen atom to the double bond of the cinnamyl bromide, forming the three-membered oxirane ring. masterorganicchemistry.com The reaction is typically carried out in an inert solvent to facilitate the interaction between the reactants. stolaf.edu This process is a syn addition, meaning both carbon-oxygen bonds of the epoxide are formed on the same face of the original alkene pi-bond. masterorganicchemistry.com

The efficiency and selectivity of the epoxidation reaction are highly dependent on the specific conditions employed. Factors such as temperature, reaction time, and the stoichiometry of the reactants play a crucial role in maximizing the yield and purity of the desired this compound product. For instance, controlling the temperature is vital to prevent side reactions, while optimizing the molar ratio of the peroxy acid to the cinnamyl bromide can ensure complete conversion of the starting material without the use of a large excess of the oxidizing agent. Careful monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC), allows for the reaction to be quenched at the optimal time, thereby minimizing the formation of byproducts. google.com

ParameterConditionEffect on Yield and Purity
Temperature Typically low to ambient temperaturesHigher temperatures can lead to decomposition of the peracid and increased side reactions, lowering yield and purity.
Reactant Ratio Slight excess of peracidEnsures complete conversion of the alkene, but a large excess can lead to unwanted side reactions and purification challenges.
Reaction Time Monitored by TLCInsufficient time leads to incomplete reaction, while excessive time can result in product degradation or rearrangement.

The choice of solvent can significantly impact the rate and outcome of the epoxidation. stolaf.edu Halogenated solvents like dichloromethane (B109758) are frequently used as they are relatively inert and effectively dissolve both the alkene and the peroxy acid. stolaf.edu The polarity and coordinating ability of the solvent can influence the stability of the transition state and the reactivity of the peroxy acid. Aprotic solvents are generally preferred to avoid the decomposition of the peroxy acid and potential ring-opening of the newly formed epoxide.

SolventPolarityTypical Observations
Dichloromethane Polar aproticGood solubility for reactants, generally good yields. stolaf.edu
Chloroform Polar aproticSimilar to dichloromethane, effective for epoxidations.
Toluene NonpolarCan be used, but may result in slower reaction rates.
Ethyl Acetate Polar aproticA greener alternative, can be effective. stolaf.edu

Peracid-Mediated Epoxidation (e.g., m-CPBA) of Cinnamyl Bromide[4],

Nucleophilic Substitution Approaches Utilizing Pre-formed Epoxide Frameworks

An alternative synthetic route involves starting with a pre-formed epoxide that already contains the desired oxirane ring. In this approach, a suitable nucleophile is used to introduce the bromomethyl group. For example, a reaction could be designed where an epoxide with a leaving group on a methyl substituent is displaced by a bromide nucleophile. This method's success hinges on the regioselectivity of the nucleophilic attack and the availability of the appropriate starting epoxide.

Base-Promoted Cyclization of Halogenated Propanols (e.g., 2,3-dibromo-3-phenylpropanol-1).rsc.orgresearchgate.net

The synthesis of this compound can also be accomplished through the base-promoted intramolecular cyclization of a suitable halohydrin precursor, such as 2,3-dibromo-3-phenylpropan-1-ol. rsc.orgresearchgate.netnih.gov In this method, a strong base is used to deprotonate the hydroxyl group, which then acts as an internal nucleophile. youtube.com

The mechanism involves the deprotonation of the alcohol by a base to form an alkoxide. youtube.com This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon atom that bears a bromine atom. youtube.com This nucleophilic attack displaces the bromide ion and results in the formation of the three-membered epoxide ring. The stereochemistry of the starting halohydrin can influence the stereochemistry of the final epoxide product.

Application of Phase Transfer Catalysis in Cyclization Efficiency

Phase Transfer Catalysis (PTC) is a powerful synthetic strategy employed to enhance the efficiency of reactions involving reactants located in separate, immiscible phases. In the synthesis of oxiranes from allylic precursors, where an aqueous oxidizing agent is often reacted with an organic substrate, PTC provides a solution to the inherent problem of low interfacial contact and slow reaction rates. tcichemicals.comcrdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting the reactive anion from the aqueous phase into the organic phase where the reaction occurs. youtube.comyoutube.com

The primary advantage of employing PTC in the cyclization (epoxidation) step to form this compound is the significant acceleration of the reaction rate under mild conditions. biomedres.us The phase-transfer catalyst facilitates the transfer of the oxidizing species (e.g., hypochlorite (B82951) or peroxy anions) from the aqueous solution to the organic phase containing the allylic alcohol precursor. This transfer creates a reactive ion pair in the organic medium, which can then efficiently epoxidize the double bond of the substrate. youtube.com This process increases the concentration of the reactant in the phase where it is needed, leading to higher product yields and often improved selectivity compared to uncatalyzed two-phase systems. phasetransfer.com

Several factors influence the effectiveness of the phase-transfer catalyzed cyclization, including the structure of the catalyst, the choice of solvent, temperature, and stirring speed, which affects the interfacial area between the phases. biomedres.usprinceton.edu Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide or chiral cinchona alkaloid derivatives, are commonly utilized. princeton.eduphasetransfer.comsciencemadness.org Chiral phase-transfer catalysts are of particular importance as they can induce asymmetry in the epoxidation, providing a route to enantiomerically enriched epoxides. nih.govmdpi.com The use of PTC can also simplify work-up procedures and allow for the use of less expensive and hazardous solvents and reagents. tcichemicals.comyoutube.com

The following table summarizes research findings on the epoxidation of allylic alcohols using various phase-transfer catalysts, illustrating the impact of the catalyst on reaction efficiency. While specific data for this compound is not detailed in the literature, the data for analogous structures demonstrate the principle and effectiveness of the PTC approach.

Table 1. Efficiency of Phase Transfer Catalysts in the Epoxidation of Allylic Alcohols
Allylic Alcohol SubstrateOxidizing AgentPhase Transfer Catalyst (PTC)Solvent SystemYield (%)Enantiomeric Excess (ee, %)Reference
Cinnamyl alcoholSodium hypochloriteN-[p-(trifluoromethyl)benzyl]cinchoninium bromideToluene/WaterHigh92 phasetransfer.com
Generic Allylic AlcoholsSodium hypochloriteChiral Quaternary Ammonium SaltDichloromethane/WaterNot specifiedHigh nih.gov
Dodecene (Chain Olefin)Hydrogen PeroxideBiquaternary ammonium phosphotungstic acid saltSolvent-free>80 (selectivity)N/A nih.gov
Allylic AmidesSelectfluorDianionic Carboxylic Acid PrecatalystNot specifiedHighup to 99 nih.govacs.org

Stereochemical Aspects in the Synthesis and Reactions of 2 Bromomethyl 3 Phenyloxirane

Enantioselective Synthesis Strategies for Chiral 2-(Bromomethyl)-3-phenyloxirane

The development of methods for the enantioselective synthesis of chiral epoxides is a significant area of research in organic chemistry. For this compound, strategies often focus on the asymmetric epoxidation of a suitable prochiral alkene or the kinetic resolution of a racemic mixture of the epoxide.

Chiral metal complexes have proven to be highly effective catalysts for the enantioselective synthesis of epoxides. A prominent example is the use of chiral salen-metal complexes, particularly those of manganese and cobalt. Jacobsen's catalysts, which are chiral (salen)Co(III) complexes, are renowned for their ability to catalyze the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.govunipd.it

In the context of the hydrolytic kinetic resolution, a racemic mixture of an epoxide is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) catalyst. unipd.it One enantiomer of the epoxide reacts preferentially with water to form a 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer. unipd.ityoutube.com This method is prized for its operational simplicity, the use of water as a green reactant, and the ability to achieve high enantiomeric excess (ee) for both the recovered epoxide and the diol product. unipd.it The selectivity of the Jacobsen HKR is often very high, with selectivity factors (krel) frequently exceeding 200. unipd.it

The active catalyst is a Co(III)-salen complex, and its deactivation can occur through the addition of the counterion to the epoxide. acs.org However, the catalyst maintains its +3 oxidation state during the reaction. acs.org The structure of the chiral salen ligand is crucial for inducing asymmetry, and extensive research has been dedicated to optimizing its design. nih.gov

Table 1: Examples of Chiral Catalysts in Enantioselective Epoxide Synthesis

Catalyst TypeMetal CenterChiral LigandTypical Application
Jacobsen's CatalystCobalt (Co)SalenHydrolytic Kinetic Resolution
Sharpless CatalystTitanium (Ti)Diethyl TartrateAsymmetric Epoxidation
Shi Catalyst-Fructose-derivedAsymmetric Epoxidation

Diastereoselective Control in the Formation and Reactions of this compound

Diastereoselective control is crucial when the substrate already contains a stereocenter or when creating a second stereocenter in relation to an existing one. In the synthesis of this compound from a chiral precursor, the existing stereocenter can direct the approach of the epoxidizing agent, leading to the preferential formation of one diastereomer.

Furthermore, the reactions of a specific diastereomer of this compound with nucleophiles will proceed with a defined stereochemical outcome, often through an SN2 mechanism. This results in the inversion of configuration at the carbon atom undergoing nucleophilic attack, allowing for the diastereoselective synthesis of a wide range of products.

Chiral Resolution Techniques for Enantiomer Separation and Enrichment

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution techniques are employed to separate the enantiomers of racemic this compound.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. mdpi.com The choice of the CSP and the mobile phase is critical for achieving optimal resolution.

As previously discussed in the context of enantioselective synthesis, kinetic resolution is a widely used method for enriching one enantiomer from a racemic mixture. The hydrolytic kinetic resolution (HKR) catalyzed by Jacobsen's catalyst is a prime example. unipd.itacs.org By selectively reacting one enantiomer to form a diol, the remaining unreacted epoxide is obtained in high enantiomeric excess. unipd.it The efficiency of a kinetic resolution is determined by the relative rates of reaction of the two enantiomers (selectivity factor, krel). unipd.it

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

FeatureKinetic ResolutionDynamic Kinetic Resolution
Maximum Yield 50% for one enantiomer> 50% for one enantiomer
Process One enantiomer reacts fasterRacemization of the slower-reacting enantiomer occurs in situ
Outcome Enantioenriched substrate and productHigher yield of the desired enantiomeric product

Enzymes, particularly lipases, are highly effective and selective biocatalysts for the kinetic resolution of racemic compounds. scielo.brnih.govresearchgate.net In the case of epoxides, enzymatic hydrolysis can be employed where a lipase (B570770) selectively catalyzes the ring-opening of one enantiomer with water, similar to the chemical HKR. Alternatively, lipases can be used in transesterification reactions. mdpi.comscielo.br For instance, in the presence of an acyl donor, a lipase can selectively acylate one enantiomer of a racemic alcohol derived from the epoxide, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net The choice of enzyme, solvent, and acyl donor are crucial parameters that need to be optimized to achieve high enantioselectivity. scielo.br

Analysis of Relative and Absolute Stereochemistry of this compound and its Derivatives

The determination of the relative and absolute stereochemistry of this compound and its derivatives is crucial for understanding their chemical behavior and biological activity. Various analytical techniques are employed to elucidate the three-dimensional arrangement of atoms in these chiral molecules.

A fundamental method for stereochemical assignment is nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR techniques are powerful tools for elucidating the stereochemistry of the oxirane ring. cdnsciencepub.com The chemical shifts and coupling constants of the protons and carbons in the epoxide ring and its substituents are sensitive to their spatial orientation. For instance, the relative stereochemistry (cis or trans) of the substituents on the oxirane ring can often be determined by analyzing the coupling constants between the vicinal protons on the ring.

In addition to standard NMR techniques, advanced methods like the Mosher's ester analysis can be employed to determine the absolute configuration of chiral alcohols derived from the ring-opening of this compound. researchgate.net This method involves the formation of diastereomeric esters with a chiral reagent, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H or ¹⁹F NMR spectra of these esters. researchgate.net

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of crystalline derivatives of this compound. This technique allows for the direct visualization of the molecular structure in the solid state, providing precise information about bond lengths, bond angles, and the absolute configuration of all stereocenters. researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy, coupled with Density Functional Theory (DFT) calculations, has emerged as a powerful tool for assigning the absolute configuration of chiral molecules, including epoxides. nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned. nih.gov For example, the absolute configuration of (+)-(3-phenyloxirane-2,2-diyl)bis(phenylmethanone) was determined to be (R) using this method. nih.gov

The table below summarizes the application of various analytical methods in the stereochemical analysis of oxiranes and their derivatives.

Analytical MethodInformation ProvidedExample Application
¹H and ¹³C NMR Relative stereochemistry of substituents on the oxirane ring. cdnsciencepub.comingentaconnect.comDetermination of cis/trans isomers based on coupling constants and chemical shifts. cdnsciencepub.com
Mosher's Ester Analysis Absolute configuration of chiral alcohols derived from epoxide ring-opening. researchgate.netAssignment of absolute configuration to 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol. researchgate.net
X-ray Crystallography Unambiguous absolute and relative stereochemistry of crystalline compounds. researchgate.netStructural elucidation of complex molecules containing a bromophenyl group. researchgate.net
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral molecules in solution. nih.govresearchgate.netAssignment of absolute configuration to substituted phenyl glycidic acid derivatives. researchgate.net

It is important to note that the stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions and the nature of the nucleophile. chemistrysteps.com The ring-opening of epoxides can proceed via different mechanisms, leading to products with distinct stereochemistry. chemistrysteps.comyoutube.com Therefore, a thorough analysis using a combination of the aforementioned techniques is often necessary for a complete and accurate stereochemical assignment of the products derived from this versatile chemical compound.

Reactivity and Reaction Mechanisms of 2 Bromomethyl 3 Phenyloxirane

Epoxide Ring-Opening Reactions

Epoxides are known for their reactivity towards nucleophiles, driven by the relief of ring strain. libretexts.org The ring-opening of 2-(bromomethyl)-3-phenyloxirane can proceed through different pathways, influenced by the reaction conditions and the nature of the nucleophile.

Nucleophilic attack is a primary mode of reaction for epoxides. libretexts.orgucalgary.ca In the case of this compound, the incoming nucleophile can attack either of the two carbon atoms of the epoxide ring.

The regioselectivity of the nucleophilic attack is a critical aspect of the reactivity of unsymmetrical epoxides like this compound. libretexts.orgucalgary.ca The choice of which carbon atom is attacked is governed by a combination of electronic and steric factors. rsc.orgrsc.org

Nucleophilic Ring-Opening Pathways[3],

Regioselectivity Influences: Electronic and Steric Effects[3],
Directing Effects of the Bromomethyl Group on Nucleophilic Attack

The bromomethyl group, being an electron-withdrawing group, can influence the electron distribution in the epoxide ring. libretexts.orglibretexts.org This inductive effect can make the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack. msu.edu However, the anchimeric assistance from the selenium atom in analogous 2-bromomethyl-1,3-thiaselenole suggests that the bromine atom might also participate in the reaction, potentially leading to rearrangements. researchgate.netmdpi.com

Steric Hindrance from the Phenyl Substituent on Attack Sites

The bulky phenyl group creates significant steric hindrance at the C-3 position of the oxirane ring. ccspublishing.org.cnnih.govnih.govresearchgate.net This steric congestion generally disfavors nucleophilic attack at the more substituted carbon atom. ucalgary.carsc.org Consequently, nucleophiles tend to attack the less sterically hindered carbon (C-2), which bears the bromomethyl group. ucalgary.ca This preference for attack at the least substituted carbon is a common feature of SN2 reactions. masterorganicchemistry.com

Influences on Regioselectivity of Nucleophilic Attack
FactorInfluence on this compoundPrimary Attack Site
Electronic Effect of Bromomethyl GroupInductively withdraws electron density, potentially activating the adjacent carbon (C-2).C-2
Steric Hindrance of Phenyl GroupPhysically obstructs the approach of nucleophiles to the adjacent carbon (C-3). ccspublishing.org.cnnih.govnih.govresearchgate.netC-2

The ring-opening of epoxides under basic or neutral conditions with strong nucleophiles typically proceeds through an SN2-like mechanism. libretexts.orgucalgary.ca This involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the C-O bond and inversion of stereochemistry at the attacked carbon. masterorganicchemistry.comtransformationtutoring.com The reaction is concerted, meaning bond-forming and bond-breaking occur in a single step. masterorganicchemistry.comyoutube.com The high ring strain of the epoxide facilitates this process, as the relief of this strain provides a strong thermodynamic driving force. libretexts.org In the case of this compound, the nucleophile attacks one of the ring carbons, and the oxygen atom acts as the leaving group, initially forming an alkoxide that is subsequently protonated. ucalgary.ca

A variety of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of products. ucalgary.calibretexts.org

Amines: Amines are effective nucleophiles that can open the epoxide ring to form amino alcohols. nih.gov The reaction of this compound with amines would be expected to yield β-amino alcohols. nih.gov

Thiols: Thiols are also potent nucleophiles that react with epoxides to produce β-hydroxy sulfides. nih.gov The reaction with this compound would lead to the corresponding thioethers.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as water, alcohols, and hydroxides, can also open the epoxide ring. ucalgary.ca Hydrolysis (reaction with water) under acidic or basic conditions yields a diol. libretexts.org Alcoholysis (reaction with an alcohol) results in the formation of an ether alcohol. libretexts.org

Examples of Nucleophilic Ring-Opening Reactions
NucleophileGeneral Product Type
Amines (R-NH₂)β-Amino alcohols
Thiols (R-SH)β-Hydroxy thioethers
Water (H₂O)Diols
Alcohols (R-OH)β-Hydroxy ethers

Acid-Catalyzed Rearrangements of the Oxirane Ring

The oxirane ring in this compound is susceptible to acid-catalyzed ring-opening and subsequent rearrangement, leading to the formation of valuable carbonyl compounds.

Meinwald Rearrangement and Related Isomerization Pathways

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism provides a framework for understanding its potential reactivity. In this reaction, protonation or coordination of a Lewis acid to the epoxide oxygen activates the ring towards cleavage. For an epoxide like this compound, this activation would be followed by the cleavage of the C-O bond at the more substituted carbon (the benzylic position) to form a more stable carbocation intermediate. Subsequent migration of a hydride or an alkyl group from the adjacent carbon to the carbocation center, followed by deprotonation, would yield the corresponding aldehyde or ketone.

In a related process, tandem Meinwald rearrangement and nucleophilic substitution have been observed for 3-aryloxirane-2-carbonitriles in the presence of a Lewis acid like boron trifluoride etherate. rsc.org This suggests that under similar acidic conditions, this compound could potentially undergo rearrangement to an α-bromo-aldehyde, which could then be susceptible to further reactions. The regioselectivity of the ring-opening and the nature of the migrating group are crucial factors that determine the final product.

Transformations Involving the Bromomethyl Group

The presence of the bromomethyl group provides a handle for a variety of nucleophilic substitution and radical reactions, allowing for the introduction of diverse functionalities.

Alkylation Reactions Utilizing the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is a prime site for nucleophilic attack. This allows this compound to act as an alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not readily found in broad searches, the principles of nucleophilic substitution are well-established. libretexts.org A wide range of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile and facilitate the reaction. The epoxide ring can either remain intact during this process or participate in subsequent intramolecular reactions, leading to more complex heterocyclic structures.

Potential for Radical Reactions involving the C-Br Bond

The carbon-bromine bond is also susceptible to homolytic cleavage, opening the door to radical-mediated transformations. This process typically requires an initiator, such as a radical initiator or exposure to light, to generate a bromine radical and a carbon-centered radical on the methyl group. This reactive intermediate can then participate in a variety of radical reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. While specific studies detailing the radical reactions of this compound are scarce in the surveyed literature, the general principles of radical chemistry suggest its potential to undergo such transformations. For instance, similar bromo compounds are known to undergo radical cyclizations.

Cascade and Tandem Reactions Initiated by this compound

The dual functionality of this compound makes it an ideal candidate for initiating cascade or tandem reactions, where a single event triggers a sequence of intramolecular transformations, rapidly building molecular complexity. For example, a nucleophilic attack on the bromomethyl group could be followed by an intramolecular ring-opening of the epoxide by the newly introduced nucleophile. Alternatively, acid-catalyzed opening of the oxirane could generate a reactive intermediate that subsequently undergoes cyclization involving the bromomethyl group.

Computational and Theoretical Studies on 2 Bromomethyl 3 Phenyloxirane

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) stands as a powerful tool for investigating the reaction mechanisms of organic compounds. For a molecule like 2-(bromomethyl)-3-phenyloxirane, DFT calculations would be instrumental in understanding its reactivity in various chemical transformations.

In the context of this compound, DFT would be employed to model the transition state structures of its reactions, such as nucleophilic ring-opening. By identifying the geometry of the highest energy point along the reaction coordinate, the activation energy (Ea) can be calculated. This value is crucial for predicting the feasibility and rate of a chemical reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on this compound

NucleophileAttack PositionTransition State Geometry (Hypothetical)Calculated Activation Energy (kcal/mol) (Hypothetical)
Cyanide (CN⁻)C2 (less substituted)Elongated C2-O bond, forming C2-CN bondData not available
Cyanide (CN⁻)C3 (more substituted)Elongated C3-O bond, forming C3-CN bondData not available
Methoxide (CH₃O⁻)C2 (less substituted)Elongated C2-O bond, forming C2-O bondData not available
Methoxide (CH₃O⁻)C3 (more substituted)Elongated C3-O bond, forming C3-O bondData not available

Note: This table is for illustrative purposes only. The values are hypothetical and are not based on published research.

The substitution pattern of this compound presents questions of regioselectivity (which carbon of the epoxide ring is attacked) and stereoselectivity (the stereochemical outcome of the reaction). DFT calculations can predict these outcomes by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the favored one, thus determining the major product. For instance, the attack of a nucleophile could occur at the carbon bearing the bromomethyl group or the carbon bearing the phenyl group, and DFT could elucidate the electronic and steric factors governing this choice.

Quantum Chemical Modeling of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these models could be used to calculate various reactivity descriptors.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorDefinitionHypothetical Value/Observation
Atomic ChargesDistribution of electron density on each atom.The carbon atoms of the epoxide ring would likely carry a partial positive charge, making them susceptible to nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO)The highest occupied and lowest unoccupied molecular orbitals. Their energies and shapes indicate sites of electrophilic and nucleophilic attack.The LUMO is expected to be localized on the epoxide ring, indicating its electrophilic nature.
Electrostatic Potential (ESP) MapA visual representation of the charge distribution on the molecule's surface.Would likely show negative potential around the oxygen atom and positive potential around the epoxide carbons.

Note: This table is for illustrative purposes only. The values and observations are hypothetical and are not based on published research.

In-silico Design and Prediction of Novel Transformations and Derivatives

Computational tools can be used to design novel derivatives of this compound and predict their properties and reactivity. By systematically modifying the structure (e.g., substituting the phenyl group or changing the halogen), researchers can screen for molecules with desired characteristics without the immediate need for synthesis. This in-silico approach can accelerate the discovery of new compounds with potential applications in various fields. However, no such studies have been reported for this specific compound.

Applications of 2 Bromomethyl 3 Phenyloxirane in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

One of the most significant applications of 2-(Bromomethyl)-3-phenyloxirane is in the synthesis of diverse heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds.

The reaction of this compound with various binucleophiles provides a direct route to seven-membered heterocyclic rings. For instance, its reaction with 1,2-dihydroxybenzene (catechol) leads to the formation of 1,5-benzodioxapines. niscpr.res.in Similarly, reacting it with o-phenylenediamine (B120857) or 2-aminothiophenol (B119425) yields 1,5-benzodiazepines and 1,5-benzothiazepines, respectively. niscpr.res.inchemrevlett.com These cyclocondensation reactions typically proceed in a single step and in good yields, highlighting the efficiency of this synthetic strategy. niscpr.res.in The formation of these heterocycles is crucial as they form the backbone of several important drugs. niscpr.res.inchemrevlett.com

Table 1: Synthesis of Seven-Membered Heterocycles using this compound

Binucleophile Resulting Heterocycle
1,2-Dihydroxybenzene 1,5-Benzodioxapine
o-Phenylenediamine 1,5-Benzodiazepine

A key feature of the reactions involving this compound is their high degree of regioselectivity. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to a specific constitutional isomer. niscpr.res.in This regioselective opening of the oxirane ring is a critical factor in the synthesis of well-defined heterocyclic systems and avoids the formation of undesired regioisomers. niscpr.res.in This selectivity is often directed by the reaction conditions and the nature of the nucleophile, allowing for the controlled construction of various ring architectures.

Building Block for the Development of Chiral Organic Scaffolds

The inherent chirality of this compound, which possesses two stereocenters, makes it an excellent starting material for the synthesis of enantiomerically pure compounds. By using a specific stereoisomer of the oxirane, chemists can introduce chirality into the target molecule, which is of paramount importance in medicinal chemistry where the biological activity of a drug is often dependent on its stereochemistry. The development of chiral scaffolds from this building block allows for the creation of a diverse library of compounds for drug discovery and other applications.

Intermediate in the Synthesis of Complex Organic Structures

Beyond the direct synthesis of heterocycles, this compound serves as a crucial intermediate in multi-step synthetic sequences. Its ability to undergo various transformations allows for the introduction of different functional groups and the construction of intricate molecular frameworks. The epoxide can be opened by a wide range of nucleophiles, and the bromine atom can be displaced through nucleophilic substitution, providing multiple avenues for further chemical modification. This versatility makes it an invaluable component in the total synthesis of complex natural products and other target molecules.

Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. libretexts.org this compound is an excellent precursor for both types of bond-forming reactions.

The bromomethyl group is a reactive site for nucleophilic substitution, enabling the formation of C-C bonds through reactions with organometallic reagents or carbanions. youtube.com It can also participate in reactions that form bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. nih.gov For example, reaction with amines, alcohols, or thiols can lead to the corresponding amino, ether, or thioether derivatives. nih.gov The epoxide ring itself is a site for C-C and C-X bond formation through ring-opening reactions with appropriate nucleophiles. researchgate.net These reactions are often catalyzed by acids or bases and can be highly regioselective and stereospecific.

Table 2: Bond Forming Reactions with this compound

Reagent Type Bond Formed Reaction Site
Organometallic Reagents Carbon-Carbon Bromomethyl group
Amines/Alcohols/Thiols Carbon-Heteroatom Bromomethyl group

Advanced Spectroscopic Characterization of 2 Bromomethyl 3 Phenyloxirane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemical arrangement of 2-(bromomethyl)-3-phenyloxirane. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous structural assignment can be achieved.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the phenyl, oxirane, and bromomethyl protons. The protons on the three-membered oxirane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling. Data from styrene (B11656) oxide shows the oxirane protons in the range of δ 2.7-3.9 ppm. rsc.orgchegg.com The presence of the adjacent bromomethyl group is expected to influence these shifts.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Phenyl-H7.20 - 7.45Multiplet (m)-
H-3 (CH-Ph)3.9 - 4.1Doublet (d)JH3-H2 ≈ 2-4 Hz
H-2 (CH-CH₂Br)3.3 - 3.5Multiplet (m)JH2-H3 ≈ 2-4 Hz, JH2-H4 ≈ 5-7 Hz
H-4 (CH₂Br)3.5 - 3.8Multiplet (m)JH4-H2 ≈ 5-7 Hz

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The phenyl carbons will appear in the aromatic region (δ 125-140 ppm), while the strained oxirane carbons and the bromomethyl carbon will be found in the aliphatic region. Based on data for styrene oxide and epibromohydrin (B142927), the oxirane carbons are expected around δ 50-60 ppm. chemicalbook.comnih.gov

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)135 - 138
Phenyl C-H125 - 130
C-3 (CH-Ph)58 - 62
C-2 (CH-CH₂Br)54 - 58
C-4 (CH₂Br)33 - 37

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the through-bond connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the proton on the phenyl-substituted carbon (H-3) and the proton on the bromomethyl-substituted carbon (H-2) of the oxirane ring. Further correlations would exist between the oxirane proton H-2 and the protons of the bromomethyl (CH₂Br) group. brainly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. brainly.com It would show clear cross-peaks connecting H-3 to C-3, H-2 to C-2, the bromomethyl protons to C-4, and each aromatic proton to its respective carbon, confirming the fundamental C-H pairings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. brainly.com Key expected HMBC correlations include:

From the oxirane proton H-3 to the quaternary phenyl carbon and ortho-phenyl carbons.

From the bromomethyl protons (H-4) to both oxirane carbons (C-2 and C-3).

From the oxirane proton H-2 to the bromomethyl carbon (C-4) and the phenyl-substituted carbon (C-3).

These combined 2D techniques would provide irrefutable evidence for the proposed structure and are instrumental in determining the cis/trans stereochemistry of the substituents on the oxirane ring through analysis of coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under ionization.

For this compound (C₉H₉BrO), the molecular ion peak ([M]⁺) would appear as a characteristic doublet with nearly equal intensity, due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 212/214 g/mol .

The fragmentation pattern can be predicted based on the structure. The most likely fragmentation pathways would involve the loss of the bromine atom and cleavage of the strained oxirane ring. A prominent fragment would be the benzyl (B1604629) cation or its rearranged, highly stable tropylium (B1234903) ion at m/z 91, which is a common feature in the mass spectra of benzyl-containing compounds. brainly.comucla.edublogspot.com

Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaNotes
212 / 214[C₉H₉BrO]⁺Molecular IonDoublet peak due to ⁷⁹Br/⁸¹Br isotopes
133[M - Br]⁺[C₉H₉O]⁺Loss of a bromine radical
105[C₇H₅O]⁺Benzoyl cationFrom cleavage and rearrangement
91[C₇H₇]⁺Tropylium ionHighly stable, often the base peak
77[C₆H₅]⁺Phenyl cationLoss of side chain

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm the elemental composition of C₉H₉BrO by matching the experimentally measured exact mass to the calculated theoretical mass.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

To date, a single-crystal X-ray structure for this compound has not been reported in the literature. This is common for reactive intermediates or compounds that are liquids at room temperature.

Should a suitable single crystal of the compound or a solid derivative be obtained, X-ray crystallography would provide the most definitive structural information. rsc.org This technique would unambiguously determine:

The precise three-dimensional arrangement of atoms in the solid state.

The relative stereochemistry of the substituents on the oxirane ring (cis or trans).

The absolute configuration of the chiral centers, which is crucial for understanding its biological activity and reaction mechanisms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include those for the aromatic C-H, aliphatic C-H, aromatic C=C, the C-O-C ether stretch of the strained oxirane ring, and the C-Br bond. Data from related compounds like epibromohydrin and bromoethane (B45996) show characteristic C-O and C-Br stretches. nih.govdocbrown.info

Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic Ring
3000 - 2850C-H stretchAliphatic (Oxirane, CH₂Br)
1600, 1495, 1450C=C stretchAromatic Ring
~1250C-O-C asymmetric stretchOxirane (Epoxide)
~840C-O-C symmetric stretch (ring breathing)Oxirane (Epoxide)
700 - 550C-Br stretchAlkyl Halide

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